molecular formula C24H28N2O3 B6089199 1-(2-ethoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol

1-(2-ethoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol

Cat. No. B6089199
M. Wt: 392.5 g/mol
InChI Key: FSNJVUGMXKORKH-UHFFFAOYSA-N
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Description

1-(2-ethoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol, also known as EPIP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPIP belongs to the class of piperidine compounds and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(2-ethoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol is not fully understood, but it is believed to act on the dopamine and glutamate neurotransmitter systems in the brain. 1-(2-ethoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol has been found to increase dopamine release and decrease glutamate release, which may contribute to its neuroprotective and anti-addictive effects.
Biochemical and Physiological Effects:
1-(2-ethoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol has been found to modulate various biochemical and physiological pathways, including the immune system, oxidative stress, and inflammation. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation and neurodegenerative diseases. 1-(2-ethoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol has also been found to increase the levels of anti-inflammatory cytokines and antioxidant enzymes, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-(2-ethoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol has several advantages for lab experiments, including its high purity and stability. However, its low solubility in water and limited availability may pose some limitations for researchers.

Future Directions

There are several future directions for research on 1-(2-ethoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol. One area of interest is the development of more efficient synthesis methods to increase the availability of 1-(2-ethoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol for research purposes. Another area of focus is the investigation of 1-(2-ethoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol's potential therapeutic applications in the treatment of addiction and neurodegenerative diseases. Furthermore, the development of 1-(2-ethoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol analogs with improved pharmacological properties may also be an area of future research.
Conclusion:
In conclusion, 1-(2-ethoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications. Its anti-inflammatory, neuroprotective, and anti-addictive effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods and analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of 1-(2-ethoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol involves the reaction of 1-(2-ethoxybenzyl)-4-piperidinone with 3-phenyl-5-isoxazolemethanol in the presence of a reducing agent. The reaction yields 1-(2-ethoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol as a white solid with a purity of over 95%.

Scientific Research Applications

1-(2-ethoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective effects. 1-(2-ethoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol has also been shown to improve cognitive function and memory retention in animal models of Alzheimer's disease. In addition, 1-(2-ethoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol has been found to have anti-addictive properties and may be useful in the treatment of substance abuse disorders.

properties

IUPAC Name

1-[(2-ethoxyphenyl)methyl]-4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-2-28-23-11-7-6-10-20(23)18-26-14-12-24(27,13-15-26)17-21-16-22(25-29-21)19-8-4-3-5-9-19/h3-11,16,27H,2,12-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNJVUGMXKORKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCC(CC2)(CC3=CC(=NO3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol

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